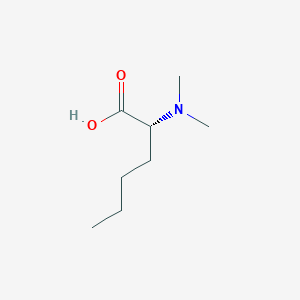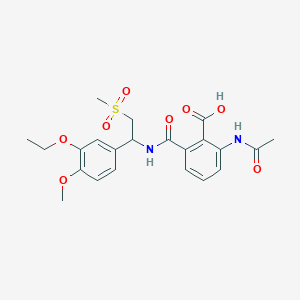
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1-hydroxycyclohexylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-chloromethylcyclohexanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-((1-Hydroxycyclohexyl)methoxy)benzoic acid
Reduction: 4-((1-Hydroxycyclohexyl)methoxy)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted benzaldehyde derivatives
科学研究应用
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
相似化合物的比较
Similar Compounds
4-Methoxybenzaldehyde: A structurally similar compound with a methoxy group instead of the 1-hydroxycyclohexylmethoxy group.
4-Hydroxy-3-methoxybenzaldehyde: Another related compound with both hydroxyl and methoxy groups on the benzaldehyde ring.
Uniqueness
4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is unique due to the presence of the 1-hydroxycyclohexylmethoxy group, which imparts distinct chemical and physical properties
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
4-[(1-hydroxycyclohexyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c15-10-12-4-6-13(7-5-12)17-11-14(16)8-2-1-3-9-14/h4-7,10,16H,1-3,8-9,11H2 |
InChI 键 |
SFLWRSGVFVNZAE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(COC2=CC=C(C=C2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)


![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

